Benzamide, N-(1-naphthyl)-3-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1-naphthyl)-3-bromo- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the naphthyl ring, which is attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-3-bromo- typically involves the bromination of N-(1-naphthyl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of Benzamide, N-(1-naphthyl)-3-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Benzamide, N-(1-naphthyl)-3-bromo- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in Benzamide, N-(1-naphthyl)-3-bromo- can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Benzamide, N-(1-naphthyl)-3-bromo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural features make it a promising candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-naphthyl)-3-bromo- involves its interaction with specific molecular targets. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Benzamide, N-(1-naphthyl)-2-methyl-
- Benzamide, N-(1-naphthyl)-4-bromo-
- N-(1-Naphthyl)benzamide
Comparison:
- Benzamide, N-(1-naphthyl)-3-bromo- is unique due to the presence of the bromine atom at the third position of the naphthyl ring, which imparts distinct chemical and biological properties.
- Benzamide, N-(1-naphthyl)-2-methyl- has a methyl group instead of a bromine atom, leading to different reactivity and applications.
- Benzamide, N-(1-naphthyl)-4-bromo- has the bromine atom at the fourth position, which affects its chemical behavior and potential uses.
- N-(1-Naphthyl)benzamide lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
CAS No. |
331864-52-9 |
---|---|
Molecular Formula |
C17H12BrNO |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
3-bromo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12BrNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
XKNZEZOUWZIZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.